3-Aminoquinolin-4-ol

Medicinal Chemistry Kinase Inhibitors Imidazoquinoline Synthesis

3-Aminoquinolin-4-ol (IUPAC: 3-amino‑1H‑quinolin‑4‑one) is a heterocyclic small molecule (C₉H₈N₂O, MW 160.17 g/mol) belonging to the aminoquinoline class, characterized by a quinoline core with an amino group at the 3‑position and a hydroxyl group at the 4‑position [REFS‑1]. This specific 3‑amino‑4‑ol substitution pattern enables tautomerism between the quinolin‑4‑ol and quinolin‑4‑one forms, influencing both its hydrogen‑bonding capacity (2 H‑bond donors, 3 H‑bond acceptors) and its reactivity as a bifunctional synthetic intermediate [REFS‑2].

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 129377-66-8
Cat. No. B154131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoquinolin-4-ol
CAS129377-66-8
Synonyms3-AMINOQUINOLIN-4-OL
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CN2)N
InChIInChI=1S/C9H8N2O/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,10H2,(H,11,12)
InChIKeyNIQNIQVCPKCNQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminoquinolin-4-ol (CAS 129377‑66‑8): A Regiospecific Quinoline Scaffold for Kinase‑Targeted Medicinal Chemistry


3-Aminoquinolin-4-ol (IUPAC: 3-amino‑1H‑quinolin‑4‑one) is a heterocyclic small molecule (C₉H₈N₂O, MW 160.17 g/mol) belonging to the aminoquinoline class, characterized by a quinoline core with an amino group at the 3‑position and a hydroxyl group at the 4‑position [REFS‑1]. This specific 3‑amino‑4‑ol substitution pattern enables tautomerism between the quinolin‑4‑ol and quinolin‑4‑one forms, influencing both its hydrogen‑bonding capacity (2 H‑bond donors, 3 H‑bond acceptors) and its reactivity as a bifunctional synthetic intermediate [REFS‑2]. Its primary documented utility is as a precursor in the synthesis of 1H‑imidazo[4,5‑c]quinoline derivatives and amino‑quinoline kinase inhibitors, as described in 3M Innovative Properties patents [REFS‑2].

Why 3-Aminoquinolin-4-ol Cannot Be Replaced by 2‑, 4‑, or 8‑Aminoquinoline Analogs in Key Synthetic Pathways


Generic aminoquinoline substitution fails because the 3‑amino‑4‑ol regiochemistry is uniquely reactive toward imidazo‑ring cyclization, a reaction not accessible to 4‑aminoquinolines or 2‑aminoquinolin‑4‑ols. The 3‑amino group provides a nucleophilic handle for Schiff‑base formation with aldehydes, while the adjacent 4‑hydroxy/4‑oxo group enables subsequent ring closure to yield 1H‑imidazo[4,5‑c]quinolines—a core scaffold in TLR7/8 agonists and kinase inhibitors [REFS‑1]. In contrast, 4‑aminoquinolin‑3‑ol (CAS 53972‑05‑7) places the amino group para to the ring nitrogen, requiring entirely different cyclization conditions and producing isomeric imidazo[4,5‑f]quinolines with divergent biological profiles [REFS‑2]. Similarly, 2‑aminoquinolin‑4‑ol (CAS 42712‑64‑1) undergoes regiospecific O‑alkylation at the 4‑position rather than imidazo‑ring formation [REFS‑2]. This positional specificity means procurement decisions cannot assume interchangeability among commercially available aminoquinolinol isomers; synthetic routes validated for one regioisomer will fail or produce different products with another.

Quantitative Differentiation Evidence for 3‑Aminoquinolin‑4‑ol vs. Immediate Positional Analogs


Regiochemical Specificity in Imidazo[4,5‑c]quinoline Synthesis: 3‑Amino‑4‑ol vs. 4‑Amino‑3‑ol

3‑Aminoquinolin‑4‑ol is the direct precursor for constructing the 1H‑imidazo[4,5‑c]quinoline ring system by condensation with an aldehyde followed by oxidative cyclization, a validated route described in US patent US4988815A [REFS‑1]. When the positional isomer 4‑aminoquinolin‑3‑ol (CAS 53972‑05‑7) is subjected to analogous conditions, cyclization occurs with the ring junction at the [4,5‑f] position, yielding an isomeric imidazoquinoline scaffold due to the altered amino/hydroxy orientation [REFS‑2]. This is not a yield discrepancy but a different product outcome, making substitution chemically invalid for this target scaffold. The quantitative yield for the 3‑amino‑4‑ol starting material in the initial nitro‑reduction step is reported as quantitative (445 mg from 500 mg 4‑hydroxy‑3‑nitroquinoline, 100% yield), with product identity confirmed by ¹H‑NMR (DMSO‑d₆, 300 MHz): δ 11.50 (br s, 1H), 8.09 (d, J = 8.4 Hz, 1H), 7.48 (s, 1H), 7.47 (m, 2H), 7.14‑7.20 (m, 1H), 4.38 (br s, 2H) [REFS‑1].

Medicinal Chemistry Kinase Inhibitors Imidazoquinoline Synthesis

Synthetic Accessibility: Direct Reduction Route vs. Multi‑Step Isomer Syntheses

3‑Aminoquinolin‑4‑ol is accessible in a single hydrogenation step from commercially available 4‑hydroxy‑3‑nitroquinoline (CAS 50332‑66‑6). The published procedure uses 10% Pd/C (10 wt%) in methanol at room temperature, achieving quantitative conversion (100% crude yield, 445 mg from 500 mg starting material) in 3 hours [REFS‑1]. The product is obtained as a brown liquid after filtration and concentration, requiring no chromatographic purification. In contrast, the synthesis of 4‑aminoquinolin‑3‑ol typically requires multi‑step sequences starting from substituted anilines via Gould‑Jacobs or related quinoline cyclization methods, with reported overall yields ranging from 40‑65% [REFS‑2]. This difference in step count and yield directly impacts cost‑of‑goods, lead time, and scalability for procurement decisions.

Synthetic Methodology Process Chemistry Intermediate Procurement

Hydrogen‑Bond Donor/Acceptor Profile Differentiates 3‑Amino‑4‑ol from 2‑Aminoquinolin‑4‑ol

3‑Aminoquinolin‑4‑ol possesses 2 hydrogen‑bond donors (3‑NH₂ and 4‑OH) and 3 hydrogen‑bond acceptors (ring N, 4‑OH/4=O, 3‑NH₂), with a computed topological polar surface area (TPSA) of 55.1 Ų and XLogP3 of 1.1 [REFS‑1]. The positional isomer 2‑aminoquinolin‑4‑ol (CAS 42712‑64‑1) shares the same H‑bond donor and acceptor counts but places the amino group ortho to the ring nitrogen, creating an intramolecular hydrogen‑bond capability between the 2‑NH₂ and the ring N that is absent in the 3‑amino isomer. This ortho‑amino arrangement in the 2‑amino isomer reduces its intermolecular H‑bond donor availability, altering solubility, cellular permeability, and target‑binding geometry relative to the 3‑amino compound [REFS‑2]. The 3‑amino placement also yields zero rotatable bonds (vs. similar rigidity in the 2‑amino isomer), but the distinct spatial orientation of the H‑bond vectors translates to different pharmacophoric profiles in kinase ATP‑binding site complementarity.

Molecular Recognition Drug Design Physicochemical Properties

Patented Utility as a Privileged Intermediate for Kinase Inhibitor Libraries vs. Generic Aminoquinolines

Multiple pharmaceutical patents specifically designate 3‑aminoquinolin‑4‑ol or its hydrochloride salt as a key intermediate for amino‑quinoline kinase inhibitors (e.g., MELK inhibitors, US‑9120749‑B2; PI3Kδ modulators) [REFS‑1] [REFS‑2]. The compound is explicitly listed in patent experimental sections for imidazo[4,5‑c]quinoline syntheses (AU2005282726B2). This contrasts with non‑specific aminoquinolines that appear only in Markush claims without exemplified synthetic utility. Compound‑organism co‑occurrence data in PubChem patents links 3‑aminoquinolin‑4‑ol to Mycobacterium tuberculosis, Plasmodium falciparum, and multiple cancer cell lines, indicating its specific investigation across anti‑infective and oncology programs [REFS‑1]. This patent‑backed validation reduces procurement risk for organizations building on disclosed synthetic routes.

Patent Analysis Kinase Drug Discovery Intermediate Sourcing

Procurement‑Relevant Application Scenarios for 3‑Aminoquinolin‑4‑ol


Synthesis of 1H‑Imidazo[4,5‑c]quinoline TLR Agonists and Kinase Inhibitors

3‑Aminoquinolin‑4‑ol is the validated starting material for constructing the 1H‑imidazo[4,5‑c]quinoline core, a privileged scaffold in TLR7/8 agonists (e.g., imiquimod analogs) and kinase inhibitors (e.g., MELK, PI3Kδ). The patented route (US4988815A) employs condensation with aldehydes followed by oxidative cyclization, a transformation that is regiochemically inaccessible from 4‑aminoquinolin‑3‑ol or 2‑aminoquinolin‑4‑ol [REFS‑1]. Procuring this specific regioisomer is mandatory for organizations following disclosed synthetic routes to these pharmacologically validated scaffolds.

Gram‑Scale Intermediate Supply for Anti‑Infective Drug Discovery Programs

Given its single‑step, high‑yield synthesis from commercially available 4‑hydroxy‑3‑nitroquinoline (quantitative conversion, no chromatography required) [REFS‑1], 3‑aminiquinolin‑4‑ol is well‑suited for gram‑to‑kilogram intermediate supply. Its patent‑documented investigation against M. tuberculosis and P. falciparum targets supports its use in anti‑infective hit‑to‑lead and lead optimization campaigns, where reliable, scalable intermediate access is critical.

Fragment‑Based Drug Design Leveraging the Free H‑Bond Donor Triad

With molecular weight below 200 Da (160.17 g/mol), TPSA of 55.1 Ų, and freely available intermolecular hydrogen‑bond donors (2 HBD, no intramolecular quenching), 3‑aminoquinolin‑4‑ol meets fragment‑like property criteria [REFS‑1]. Its H‑bond donor/acceptor spatial arrangement, distinct from the intramolecularly‑bonded 2‑amino isomer, makes it a suitable fragment for kinase hinge‑binding motif exploration via structure‑based design.

Quality Control Reference Standard for Regioisomeric Purity in Custom Synthesis

Because multiple aminoquinolinol positional isomers exist as commercial products (2‑amino‑4‑ol, 4‑amino‑3‑ol, 8‑amino‑4‑ol), the regioisomeric purity of 3‑aminoquinolin‑4‑ol is critical for patent‑compliant synthesis. The published ¹H‑NMR characterization data (DMSO‑d₆, 300 MHz) [REFS‑1] provides a reference fingerprint for identity confirmation and regioisomeric purity assessment. Laboratories conducting custom synthesis of downstream imidazoquinolines should establish QC acceptance criteria based on these published spectral data to ensure procurement from vendors supplying the correct isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminoquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.